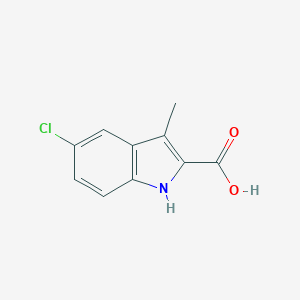

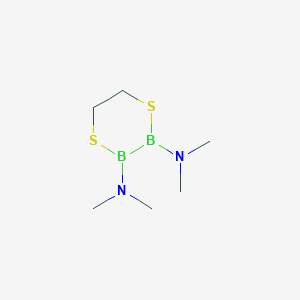

7-甲基-1H-吲哚-2-羧酸

描述

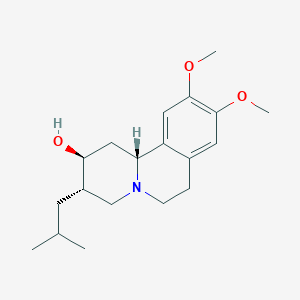

7-Methyl-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a core structure in many biologically active molecules. Indole derivatives are known for their diverse pharmacological properties and are often used as precursors in the synthesis of drugs and other complex organic compounds. The indole moiety is a common scaffold in medicinal chemistry due to its presence in natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives typically involves modifications at various positions of the indole ring. For instance, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) is prepared via esterification of commercially available 5-methoxyindole-2-carboxylic acid . Similarly, methyl 1-methyl-1H-indole-3-carboxylate is synthesized from 1-methyl-1H-indole-3-carboxylic acid and methanol . These methods demonstrate the versatility of indole carboxylic acids in chemical synthesis, allowing for the introduction of various functional groups to the indole core.

Molecular Structure Analysis

Indole derivatives exhibit interesting structural features. For example, methyl 1-methyl-1H-indole-3-carboxylate has a planar molecular structure due to its positioning on a mirror plane within the crystal lattice . The crystal structure of indole-3-carboxylic acid reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds . These structural characteristics are crucial as they can influence the physical properties and reactivity of the molecules.

Chemical Reactions Analysis

The reactivity of indole derivatives is an area of significant interest. The study on MMIC used spectroscopic techniques and computational studies to investigate its reactivity. Chemical descriptors and molecular electrostatic potential (MEP) analysis identified both the positive and negative centers of the molecule, which are essential for understanding its behavior in chemical reactions . The indole ring system can participate in various chemical reactions, making it a valuable component in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. Spectroscopic profiling, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, provides insights into the vibrational modes, electronic nature, and magnetic field environment of these molecules . Additionally, computational studies can predict non-linear optical (NLO) properties, such as polarizability and hyperpolarizability, which are important for applications in materials science . Understanding these properties is essential for the development of indole-based compounds with desired biological or physical characteristics.

科学研究应用

癌症治疗

吲哚衍生物,包括7-甲基-1H-吲哚-2-羧酸,因其在癌症治疗中的潜在作用而被研究。 这些化合物可以靶向癌细胞,并已被发现具有可能抑制肿瘤生长和增殖的特性 .

抗菌活性

已知吲哚核心具有抗菌特性。 研究表明,对吲哚结构的修饰,例如在第7位添加甲基,可以增强这些特性,可能导致针对细菌感染的新治疗方法 .

疾病治疗

吲哚衍生物正在被探索其在各种疾病中的治疗潜力。 它们在细胞生物学中的作用以及调节生物途径的能力使它们成为治疗一系列人类疾病的候选药物 .

抗病毒剂

一些吲哚衍生物已显示出作为抗病毒剂的希望。 它们已针对多种病毒进行了测试,包括流感和柯萨奇病毒 B4,其中一些化合物表现出抑制活性 .

抗HIV特性

吲哚衍生物也因其作为抗HIV剂的潜力而被研究。 通过分子对接研究,合成了新型吲哚基和氧杂色烯基黄酮酮衍生物,并研究了它们对HIV-1的疗效 .

神经保护作用

吲哚类化合物与神经保护作用有关。 它们可以通过保护神经元免受损害,为治疗神经退行性疾病提供药理学方法 .

作用机制

Target of Action

Indole derivatives, such as 7-methyl-1H-indole-2-carboxylic acid, are known to have a broad spectrum of biological activities . They are important types of molecules that play a significant role in cell biology . The primary targets of these compounds are often multiple receptors, which they bind with high affinity .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, they have been found to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are involved in various biochemical pathways. They are metabolites produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The bioavailability of indole derivatives can be influenced by their lipophilicity .

Result of Action

The molecular and cellular effects of 7-methyl-1H-indole-2-carboxylic acid’s action are diverse, given the wide range of biological activities of indole derivatives . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 7-methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s interaction with the host and its effects can be modulated by circulating in the plasma .

属性

IUPAC Name |

7-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(10(12)13)11-9(6)7/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNYNTKNRVFVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

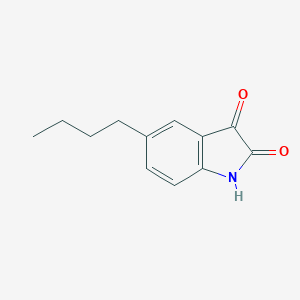

CC1=C2C(=CC=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391174 | |

| Record name | 7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18474-60-7 | |

| Record name | 7-Methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18474-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methylindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)

![Benzo[a]pyrene-d12](/img/structure/B107138.png)